molecular formula C7H3BrF2O B1378423 3-Bromo-2,4-difluorobenzaldehyde CAS No. 1326714-93-5

3-Bromo-2,4-difluorobenzaldehyde

Cat. No. B1378423
M. Wt: 221 g/mol
InChI Key: KNUJOBHCYUUMBV-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzaldehyde is an organic compound . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of 3-Bromo-2,4-difluorobenzaldehyde is C7H3BrF2O . The InChI code is 1S/C7H3BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H .


Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-2,4-difluorobenzaldehyde is 221.00 g/mol . It has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

Synthetic Chemistry Applications

  • Palladium-Catalyzed Cross-Coupling : 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to 3-Bromo-2,4-difluorobenzaldehyde, have been extensively used in synthetic chemistry, particularly under palladium-catalyzed conditions. This has applications in creating compounds with potential biological and material applications (Ghosh & Ray, 2017).

Analytical Chemistry

  • Gas Chromatography : Studies on the separation and determination of bromo-hydroxybenzaldehydes, which include compounds structurally similar to 3-Bromo-2,4-difluorobenzaldehyde, have been conducted using gas chromatography. This technique offers simplicity, speed, and precision in analysis (Shi Jie, 2000).

Spectroscopy

  • Matrix-Isolation Infrared Spectroscopy : The isomers of difluorobenzaldehydes, including 2,4-difluorobenzaldehyde, have been studied using matrix-isolation infrared spectroscopy. This research is significant for understanding the photo-induced rotational isomerism in these compounds (Itoh et al., 2011).

Medicinal Chemistry

  • Anti-Inflammatory Properties : 3-Bromo-4,5-dihydroxybenzaldehyde, a compound related to 3-Bromo-2,4-difluorobenzaldehyde, shows anti-inflammatory properties. This has potential therapeutic applications for conditions involving allergic inflammation such as atopic dermatitis (Kang et al., 2015).

Material Science

  • Nonlinear Optical Properties : The bromine substitution in certain benzaldehydes significantly affects their structural, reactivity, and optical properties. This research is essential for developing new materials with potential applications in nonlinear optics (Aguiar et al., 2022).

Environmental Chemistry

  • Solubility Studies : The solubility of bromo-hydroxybenzaldehydes in various solvents has been studied. Understanding the solubility characteristics of such compounds is crucial for their application in different environmental contexts (Jia et al., 2020).

Safety And Hazards

3-Bromo-2,4-difluorobenzaldehyde is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

3-bromo-2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUJOBHCYUUMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-difluorobenzaldehyde

CAS RN

1326714-93-5
Record name 3-Bromo-2,4-difluorobenzaldehyde
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Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 2,2,6,6-tetramethylpiperidine (1.64 mL, 9.75 mmol) in THF (20 mL) was added 1.6 M n-butyllithium in hexane (5.54 mL, 8.86 mmol). The solution was stirred for 20 min, then brought to −78° C. 1-bromo-2,6-difluorobenzene (1.00 mL, 8.86 mmol) in THF was added slowly, and the solution was stirred at −78° C. for 30 min. DMF (1 mL) was added slowly, and the solution was stirred at −78° C. for 20 min. Saturated aqueous ammonium chloride was added and the reaction was allowed to warm to rt. The organic solvent was removed in vacuo, and the residual material was extracted with EtOAc and washed with water (2×). The organic layer was purified by column chromatography (1 to 2% EtOAc:hexanes) to afford 350 mg (18%) of the title compound as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 6.97 (td, J=9.2, 1.5 Hz, 1 H), 7.78 (ddd, J=9.0, 7.5, 5.7 Hz, 1 H), 10.34 (s, 1 H).
Quantity
1.64 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.54 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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